4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid
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Overview
Description
4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is a heterocyclic compound with the molecular formula C11H8N2O3. It is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
The synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by cyclization to form the pyridazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid can be compared with other pyridazine derivatives, such as:
- 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide
- 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential applications .
Properties
IUPAC Name |
4-oxo-1-phenylpyridazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-9-6-7-13(12-10(9)11(15)16)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPMPJJBVVFDGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363219 |
Source
|
Record name | 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147920-37-4 |
Source
|
Record name | 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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